molecular formula C8H5ClF2OS B098448 Difluoro(phenylsulfanyl)acetyl chloride CAS No. 16503-77-8

Difluoro(phenylsulfanyl)acetyl chloride

Cat. No. B098448
CAS RN: 16503-77-8
M. Wt: 222.64 g/mol
InChI Key: URWSMHRERUCCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Difluoro(phenylsulfanyl)acetyl chloride, also known as DFSCl, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DFSCl is a versatile reagent that can be used in various chemical reactions, making it a valuable tool for organic chemists. In

Scientific Research Applications

Difluoro(phenylsulfanyl)acetyl chloride has been extensively used in scientific research due to its unique properties. It can be used as a reagent in various chemical reactions, such as the synthesis of α,α-difluoro-β-ketoesters, α,α-difluoro-β-ketophosphonates, and α,α-difluoro-β-ketoamides. Difluoro(phenylsulfanyl)acetyl chloride can also be used as a fluorinating agent in the synthesis of various organic compounds. Moreover, Difluoro(phenylsulfanyl)acetyl chloride has been used in the development of new drugs and pharmaceuticals due to its ability to modify the structure of biologically active molecules.

Mechanism Of Action

Difluoro(phenylsulfanyl)acetyl chloride is a reactive compound that can undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and radical reactions. The mechanism of action of Difluoro(phenylsulfanyl)acetyl chloride depends on the reaction it is involved in. For example, in the synthesis of α,α-difluoro-β-ketoesters, Difluoro(phenylsulfanyl)acetyl chloride reacts with a β-ketoester in the presence of a base to form an enolate intermediate, which then undergoes nucleophilic substitution with an alkyl halide to yield the final product.

Biochemical And Physiological Effects

Difluoro(phenylsulfanyl)acetyl chloride has not been extensively studied for its biochemical and physiological effects. However, it has been reported that Difluoro(phenylsulfanyl)acetyl chloride can modify the structure of biologically active molecules, which can lead to changes in their activity and efficacy. Therefore, Difluoro(phenylsulfanyl)acetyl chloride has the potential to be used in the development of new drugs and pharmaceuticals.

Advantages And Limitations For Lab Experiments

Difluoro(phenylsulfanyl)acetyl chloride has several advantages as a reagent in lab experiments. It is a versatile compound that can be used in various chemical reactions, and it yields high purity products. Moreover, Difluoro(phenylsulfanyl)acetyl chloride is stable and easy to handle. However, Difluoro(phenylsulfanyl)acetyl chloride also has some limitations. It is a highly reactive compound that can be hazardous if not handled properly. Therefore, it requires careful handling and storage.

Future Directions

Difluoro(phenylsulfanyl)acetyl chloride has the potential to be used in various scientific research applications. Some of the future directions for Difluoro(phenylsulfanyl)acetyl chloride research include:
1. Development of new synthetic methods using Difluoro(phenylsulfanyl)acetyl chloride as a reagent.
2. Investigation of the biochemical and physiological effects of Difluoro(phenylsulfanyl)acetyl chloride.
3. Development of new drugs and pharmaceuticals using Difluoro(phenylsulfanyl)acetyl chloride as a modifying agent.
4. Exploration of the potential of Difluoro(phenylsulfanyl)acetyl chloride in the field of fluorine chemistry.
5. Investigation of the mechanism of action of Difluoro(phenylsulfanyl)acetyl chloride in various chemical reactions.
Conclusion
Difluoro(phenylsulfanyl)acetyl chloride is a versatile reagent that has gained significant attention in scientific research due to its unique properties and potential applications. Difluoro(phenylsulfanyl)acetyl chloride can be synthesized efficiently and yields high purity products, making it suitable for various scientific research applications. Difluoro(phenylsulfanyl)acetyl chloride has the potential to be used in the development of new drugs and pharmaceuticals, and its future directions include the development of new synthetic methods, investigation of its biochemical and physiological effects, and exploration of its potential in the field of fluorine chemistry.

Synthesis Methods

Difluoro(phenylsulfanyl)acetyl chloride can be synthesized by reacting difluoroacetic anhydride with thiophenol in the presence of a Lewis acid catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of Difluoro(phenylsulfanyl)acetyl chloride as the final product. This synthesis method is efficient and yields high purity Difluoro(phenylsulfanyl)acetyl chloride, making it suitable for various scientific research applications.

properties

CAS RN

16503-77-8

Product Name

Difluoro(phenylsulfanyl)acetyl chloride

Molecular Formula

C8H5ClF2OS

Molecular Weight

222.64 g/mol

IUPAC Name

2,2-difluoro-2-phenylsulfanylacetyl chloride

InChI

InChI=1S/C8H5ClF2OS/c9-7(12)8(10,11)13-6-4-2-1-3-5-6/h1-5H

InChI Key

URWSMHRERUCCAG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC(C(=O)Cl)(F)F

Canonical SMILES

C1=CC=C(C=C1)SC(C(=O)Cl)(F)F

synonyms

DIFLUORO(PHENYLSULFANYL)ACETYL CHLORIDE

Origin of Product

United States

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